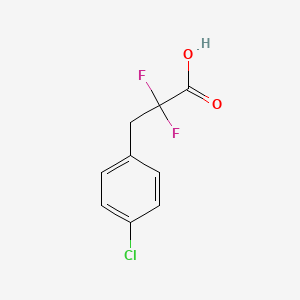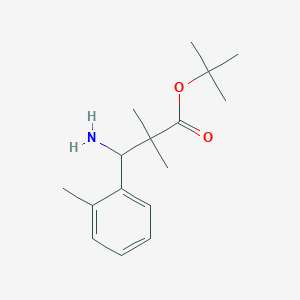
tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate is an organic compound with the molecular formula C16H25NO2. It is a derivative of propanoic acid and features a tert-butyl ester group, an amino group, and a dimethylphenyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate typically involves the esterification of 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-amino-2,2-dimethylpropanoate: Lacks the phenyl group, resulting in different chemical properties.
tert-Butyl 3-amino-3-(2-methylphenyl)propanoate: Similar structure but with different substitution patterns on the propanoate backbone.
tert-Butyl 3-amino-2,2-dimethyl-3-phenylpropanoate: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate is unique due to the presence of both the tert-butyl ester and the 2-methylphenyl groups, which confer specific steric and electronic properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C16H25NO2/c1-11-9-7-8-10-12(11)13(17)16(5,6)14(18)19-15(2,3)4/h7-10,13H,17H2,1-6H3 |
InChI Key |
BYFGUHQTKMGDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)(C)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


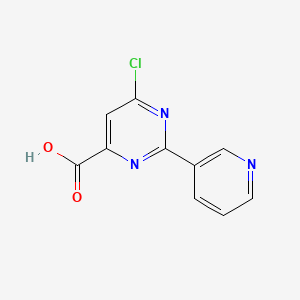
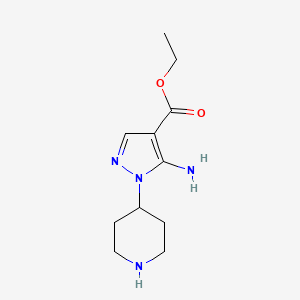
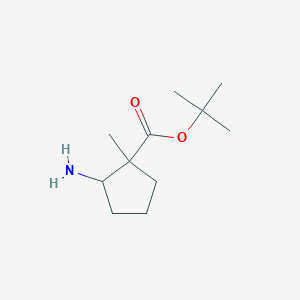
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174986.png)
![ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13174987.png)
![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
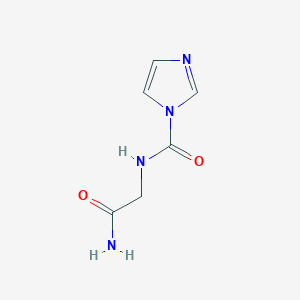
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)
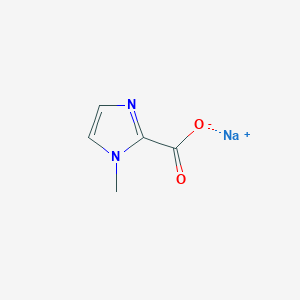
![Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)


